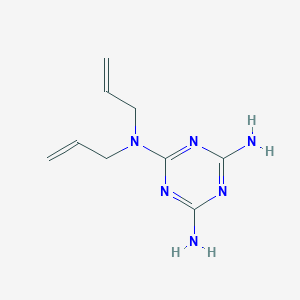

Diallylmelamine

Beschreibung

Historical Context of Diallylmelamine Research

The history of this compound research is intertwined with broader investigations into related chemical structures and their potential applications. Early studies laid the groundwork for understanding its fundamental chemical behavior and potential biological interactions.

Early Investigations and Initial Discoveries of this compound

Early investigations into this compound date back at least to the 1960s. For instance, research conducted by chemists at Upjohn, starting around 1960, involved investigating the gastric acid effects of a compound ordered from a chemical catalogue, which was identified as N,N-diallylmelamine (DAM). pharmaceutical-journal.com While initially explored for anticholinergic effects related to gastric acid, early studies in dogs revealed that this compound did not produce the anticipated anticholinergic outcomes but instead resulted in a prolonged reduction in blood pressure. pharmaceutical-journal.comncats.io This unexpected hypotensive activity in animal models marked a significant early discovery for the compound. ncats.io

Evolution of Research Interests in this compound

The initial discovery of this compound's hypotensive effects in animal studies led to an evolution in research interests. Although the hypotensive effect observed in dogs did not occur in human studies, investigations turned to metabolites of this compound. pharmaceutical-journal.com This line of inquiry eventually contributed to the development of minoxidil (B1677147), an N-oxidation product of this compound (DAM N-O), which went into clinical trials for hypertensive patients in 1961. pharmaceutical-journal.com This illustrates how early research on this compound as a lead compound for one application (gastric antisecretory) transitioned into exploring its metabolites for a different therapeutic area (antihypertensive). pharmaceutical-journal.comncats.ionih.gov Beyond its initial biological explorations, this compound has also been investigated in other academic contexts, such as its use in the construction of coordination networks in inorganic chemistry research. acs.org Its potential as an additive to reduce photodegradation in plastics has also been noted as an initial development area before its exploration for gastric ulcers. nih.gov

Nomenclature and Chemical Identity of this compound

Precise nomenclature and clear chemical identification are crucial for accurate communication and study of this compound in academic research.

Systematic and Common Names for this compound

This compound is known by several systematic and common names. The IUPAC name for this compound is 2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine. nih.govfishersci.ca Other systematic or related names include N2,N2-diallyl-1,3,5-triazine-2,4,6-triamine and 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl-. medkoo.comdrugfuture.comnih.govchemspider.com Common names and synonyms for the compound include this compound, N,N-Diallylmelamine, and N2,N2-Diallylmelamine. nih.govfishersci.camedkoo.comlabsolu.ca It is also sometimes referred to by the acronym DAM. pharmaceutical-journal.comncats.iodrugfuture.comnih.gov

CAS Registry Numbers and Other Identifiers (e.g., NSC 4420, U-7720)

This compound is associated with several unique identifiers used in chemical databases and research. The primary CAS Registry Number for this compound is 91-77-0. nih.govfishersci.cadrugfuture.comnih.govncats.iochemindex.com

Other identifiers include:

NSC 4420: This is an NSC number assigned to the compound. ncats.ionih.govmedkoo.comdrugfuture.comnih.govncats.io

U-7720: This identifier, also seen as U 7720 or UPJOHN-7720, is associated with its development by Upjohn. ncats.ionih.govmedkoo.comdrugfuture.comnih.gov

European Community (EC) Number: 202-096-1. nih.gov

UNII: LGB76HFI14. ncats.ionih.govdrugfuture.comnih.gov

DSSTox Substance ID: DTXSID0059031. nih.govncats.io

PubChem CID: 66682. nih.govfishersci.calabsolu.cancats.io

MDL Number: MFCD00047347. fishersci.ca

Here is a table summarizing some key identifiers:

| Identifier Type | Identifier Value | Source(s) |

| CAS Registry Number | 91-77-0 | nih.govfishersci.cadrugfuture.comnih.govncats.iochemindex.com |

| PubChem CID | 66682 | nih.govfishersci.calabsolu.cancats.io |

| NSC Number | 4420 | ncats.ionih.govmedkoo.comdrugfuture.comnih.govncats.io |

| U-7720 | U-7720 | ncats.ionih.govmedkoo.comdrugfuture.comnih.gov |

| European Community (EC) No. | 202-096-1 | nih.gov |

| UNII | LGB76HFI14 | ncats.ionih.govdrugfuture.comnih.gov |

| DSSTox Substance ID | DTXSID0059031 | nih.govncats.io |

| MDL Number | MFCD00047347 | fishersci.ca |

SMILES Notation and InChI Keys for this compound

For computational and database purposes, this compound is represented by standardized line notations such as SMILES and InChI Keys.

The SMILES notation for this compound is C=CCN(CC=C)C1=NC(=NC(=N1)N)N. nih.govfishersci.ca Another representation is NC1=NC(=NC(N)=N1)N(CC=C)CC=C. medkoo.com

The InChI Key for this compound is ROHTVIURAJBDES-UHFFFAOYSA-N. nih.govfishersci.camedkoo.comdrugfuture.comnih.govchemspider.com

The InChI code is InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14). nih.govmedkoo.comdrugfuture.comnih.govchemindex.com These notations provide a unique and machine-readable way to represent the chemical structure of this compound. nfdi4chem.deresearchgate.netlibretexts.org

Significance and Research Trajectory of this compound in Chemical Science

The research trajectory of this compound in chemical science is primarily driven by its potential as a monomer in polymerization reactions and its incorporation into materials to impart specific properties. Its significance lies in its ability to form crosslinked structures and its utility in developing materials with enhanced thermal stability and flame retardancy. Research in chemical science often involves the discovery, explanation, and establishment of new knowledge, facts, or ideas, as well as the technologies essential for driving the future of society and humanity. researchgate.net The study of compounds like this compound fits within this framework by exploring new molecular architectures and their potential applications.

One significant area of research involving this compound is its polymerization behavior. Diallyl monomers, including this compound, can undergo radical polymerization. chimia.ch However, the polymerization of diallylamine (B93489) series monomers can be influenced by factors such as the reaction medium. researchgate.net Studies have investigated the possibility of obtaining high-molecular-weight polymers from diallylamine monomers, noting that the presence of acid can substantially increase the molecular weight. researchgate.net This suggests that the research trajectory has involved understanding and controlling the polymerization process to yield materials with desired molecular characteristics.

This compound has also been explored for its potential applications in materials science, particularly in the development of heat-resistant resins and flame retardants. acs.orgdtic.milpittstate.edu The incorporation of triazine structures, like that found in this compound, is a common approach in designing flame-retardant materials. pittstate.edu Research has investigated the thermal properties of crosslinked polymers containing isocyanuric rings, which are structurally related to the melamine (B1676169) core of this compound. acs.org The study of how this compound behaves when copolymerized with other monomers, such as triallyl cyanurate and triallyl isocyanurate, has been a part of understanding its role in creating heat-resistant allyl resins. acs.org

While some historical research explored this compound for other purposes, such as a gastric antisecretory agent or a hypotensive agent, its significance in contemporary academic chemical research appears to be more focused on its material science applications, particularly in polymerization and flame retardancy. ncats.iodntb.gov.ua The ongoing research in materials science involves understanding the properties, performance, and applications of materials, often combining principles from chemistry, physics, and engineering. nerac.combruker.com The synthesis and processing of new materials, along with their characterization, are key components of this research. nerac.comnrel.gov

The research trajectory of this compound reflects the broader trends in chemical science towards designing and synthesizing molecules with specific functionalities for targeted applications, especially in polymer chemistry and materials science. The exploration of its polymerization mechanisms and its effectiveness as a component in flame-retardant systems highlights its continued significance in academic research.

Here is a summary of some research findings related to this compound:

| Research Area | Key Findings |

| Polymerization | Can undergo radical polymerization; molecular weight influenced by reaction conditions (e.g., presence of acid). chimia.chresearchgate.net |

| Materials Science | Explored in the development of heat-resistant resins and flame retardants. acs.orgdtic.milpittstate.edu |

| Flame Retardancy | Triazine structure contributes to flame retardant properties; studied in combination with other additives. pittstate.edumdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHTVIURAJBDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059031 | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-77-0 | |

| Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Diallylmelamine

Synthetic Routes for Diallylmelamine Production

The production of this compound involves chemical reactions that assemble the triazine core and introduce the diallyl amino substituent. While specific detailed protocols can vary, the synthesis typically involves the reaction of appropriate precursors.

Established Laboratory Synthesis Protocols for this compound

Laboratory synthesis of this compound can be achieved through the reaction of dicyandiamide (B1669379) with diallylcyanamide (B1670386). One reported method involves the reaction of dicyandiamide with diallylcyanamide in liquid ammonia (B1221849), which has been shown to yield this compound in high yield. at.ua This approach is an extension of general procedures for preparing guanamines from dicyandiamide and nitriles in liquid ammonia. at.ua

Industrial Scale Synthesis Considerations for this compound

This compound is commercially available, indicating established industrial production processes. at.ua While specific industrial protocols are often proprietary, the large-scale synthesis would likely optimize factors such as raw material cost, reaction efficiency, product purity, and environmental impact. Dicyandiamide is a common precursor for melamine (B1676169) derivatives on an industrial scale, suggesting it may also be a key starting material for industrial this compound synthesis. usitc.gov Industrial production would involve considerations for reactor design, continuous or batch processing, temperature and pressure control, and efficient separation and purification techniques to handle large volumes and ensure consistent product quality. Companies specializing in synthetic organic chemicals have reported production of this compound. usitc.gov

Derivatization and Functionalization of this compound

This compound's structure, containing both amino groups and allyl functionalities, allows for various chemical modifications and polymerizations.

Methylol Derivatives of this compound

This compound readily undergoes reactions with formaldehyde (B43269) to form methylol derivatives. This reaction typically occurs in neutral or alkaline conditions. at.ua The methylol groups (-CH₂OH) are formed by the addition of formaldehyde to the amino hydrogens of this compound. These methylol derivatives are important intermediates, particularly in the formation of resins, similar to the reactions of melamine with formaldehyde. researchgate.net The formation of methylol compounds from melamine derivatives generally occurs at moderate temperatures (35-40°C) and is reversible across a range of pH values. at.ua

Graft Polymerization Techniques for this compound onto Polymeric Substrates

This compound can be grafted onto various polymeric substrates, leveraging its allyl double bonds for radical polymerization. This technique allows for the incorporation of this compound's properties, such as its potential as an N-halamine precursor for antimicrobial applications, onto existing polymer chains. lookchem.comdtic.milgoogle.comannualreviews.orggoogle.com Graft polymerization is an effective method for fabricating functionalized materials. google.com

Reactive extrusion is a particularly effective technique for achieving graft polymerization of this compound onto polymeric substrates on a larger scale. lookchem.comdtic.milgoogle.comannualreviews.orggoogle.com This process involves simultaneously melting and mixing the polymer with this compound and a radical initiator (such as dicumyl peroxide google.com) within an extruder. lookchem.comdtic.milgoogle.comannualreviews.org The mechanical shear and heat within the extruder generate polymer radicals, which then initiate the graft polymerization of this compound onto the polymer backbone. lookchem.comdtic.mil This technique allows for efficient and continuous modification of polymers like poly(vinyl alcohol-co-ethylene) (PVA-co-PE) and polypropylene (B1209903) (PP) with this compound, resulting in materials with covalently incorporated functional groups. lookchem.comdtic.milgoogle.comannualreviews.orggoogle.com Reactive extrusion enables the creation of modified polymers with enhanced properties, such as renewable antimicrobial activity. lookchem.comdtic.milannualreviews.org

Reaction Mechanisms Involving this compound

This compound participates in various chemical reactions, including polymerization and coordination with metal ions, driven by the reactivity of its allyl groups and the triazine ring system.

Mechanisms of Polymerization of this compound

This compound can undergo polymerization through its allyl double bonds at.ua. This polymerization can lead to the formation of cross-linked polymers at.ua. Radical polymerization is a known method for polymerizing diallyl compounds mdpi.comresearchgate.netyok.gov.trgoogle.comchimia.che3s-conferences.org. Studies on the radical polymerization of diallylamine (B93489) compounds, which share structural similarities with this compound, indicate that these monomers can undergo cyclopolymerization, leading to linear polymers containing cyclic structures in the main chain researchgate.nete3s-conferences.org. This cyclopolymerization mechanism can help in obtaining high molecular weight polymers by minimizing degradative chain transfer reactions that are common in the polymerization of some allyl monomers researchgate.nete3s-conferences.org. The presence of an azo type or peroxide catalyst can initiate the polymerization of this compound through its double bonds at.ua.

Mechanistic Insights into this compound's Chemical Transformations

This compound can participate in condensation reactions. For instance, it can react with dialdehyde (B1249045) polysaccharides, such as dialdehyde starch, in the presence of an acid catalyst (like sulfuric or acetic acid) and an inert reaction medium (such as water, n-butanol, or dioxan) at elevated temperatures (50-110°C) google.com. This reaction involves the condensation of the amino groups of this compound with the aldehyde groups of the polysaccharide google.com. The reaction typically occurs in a slurry form google.com. One molecule of the melamine compound reacts with one of the two aldehyde groups of most of the dialdehyde polymer units google.com. This reaction mode is supported by elemental analysis and determination of the remaining carbonyl content google.com.

This compound has also been explored in other chemical transformations. It was tested as a gastric antisecretory agent and was found to have hypotensive activity in animal models, although the specific mechanism for this biological activity involves biochemical pathways rather than typical organic reaction mechanisms ncats.ionih.gov.

Coordination Chemistry with this compound Ligands

This compound can act as a ligand in coordination chemistry, particularly with metal ions like silver(I) acs.orgresearchgate.netrsc.orgrsc.org. This compound can combine with silver(I) oxide and auxiliary polycarboxylates to form crystalline coordination networks researchgate.netrsc.orgrsc.org. In these structures, this compound can exhibit various coordination modes, including bridging between metal centers through its nitrogen atoms and also through its vinyl groups via η²-vinyl interactions rsc.orgrsc.org.

Specific examples of organosilver(I) coordination networks constructed with this compound and polycarboxylates include complexes with 5-nitroisophthalic acid (H2nipt), glutaric acid (H2glu), and pyromellitic acid (H4pma) rsc.orgrsc.org. In these complexes, this compound can display bidentate μ2-N,N′-(η²-vinyl) and monodentate μ1-N coordination modes, as well as μ3-N,N′,N′′-(η²-vinyl) modes rsc.orgrsc.org. The coordination through the vinyl groups indicates the involvement of the π electrons of the allyl double bonds in bonding with the metal center rsc.orgrsc.org. Different coordination modes and conformations of the this compound ligand contribute to the diverse structural architectures of the resulting coordination polymers, which can range from 1D chains to 2D sheets rsc.orgrsc.org.

Polymer Chemistry and Material Science Applications of Diallylmelamine

Homopolymerization and Copolymerization of Diallylmelamine

The polymerization behavior of diallyl monomers, including this compound, is influenced by the presence of the two allyl groups. While simple mono-allylic monomers often exhibit low molecular weight polymers due to degradative chain transfer, diallyl monomers can undergo cyclopolymerization, which can lead to the formation of polymers with cyclic structures in the main chain and potentially higher molecular weights under specific conditions. researchgate.nete3s-conferences.org

Free Radical Polymerization of this compound

Free radical polymerization is a common method for polymerizing monomers containing carbon-carbon double bonds, such as the allyl groups in this compound. google.com However, the free radical polymerization of diallyl monomers can be complex due to competing reactions, including intramolecular cyclization and intermolecular propagation, as well as chain transfer reactions. Research has investigated the radical polymerization of diallylamine (B93489) compounds, a class that includes this compound, exploring mechanisms to achieve high-molecular-weight polymers. researchgate.nete3s-conferences.org The success in obtaining high molecular weight polymers from diallylamine derivatives has been linked to factors such as the protonation state of the monomer. researchgate.net

Copolymerization Studies with this compound (e.g., with triallyl cyanurate, triallyl isocyanurate)

This compound has been studied in copolymerization reactions with other monomers containing allyl functional groups, such as triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC). yok.gov.tracs.org These copolymerization studies aim to combine the properties of the different monomers and to introduce cross-linking into the resulting polymer structure. For instance, the copolymerization of this compound with monomers like triallyl cyanurate or triallyl isocyanurate can lead to cross-linked networks, enhancing the thermal and mechanical properties of the final material. yok.gov.tracs.org Research by Roth and Church investigated the reactivity of this compound when copolymerized with triallyl cyanurate and triallyl isocyanurate. yok.gov.tracs.org

Impact of this compound on Polymer Network Formation and Cross-linking

This compound acts as a cross-linking agent in polymer systems due to its two reactive allyl groups. chembk.comgoogleapis.com Cross-linking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. chempoint.comspecialchem.com This network formation significantly impacts the properties of the polymer, generally increasing its rigidity, hardness, thermal stability, and chemical resistance. chempoint.comspecialchem.comlibretexts.org this compound's incorporation into a polymer system, either through copolymerization or as an additive, promotes the formation of such a network, thereby enhancing the material's performance. nih.govfishersci.cagoogle.com It is commonly used as a crosslinking agent for thermosetting resins, adhesives, and coatings. chembk.com

This compound-Modified Polymeric Materials

This compound is utilized to modify various polymeric materials, primarily to improve their properties through cross-linking and by altering the polymer network structure. chembk.com Its incorporation can lead to enhanced thermal performance, mechanical strength, and dimensional stability.

Resin Systems Incorporating this compound

This compound is incorporated into various resin systems, including epoxy resins and melamine-formaldehyde resins, to modify their properties. nih.govchembk.comepo.orgchimia.ch In epoxy resin systems, this compound can function as a curing agent, participating in the cross-linking reactions that lead to the cured thermoset material. epo.orggoogle.comgoogle.comgoogleapis.com Its use as a curing agent contributes to the formation of a rigid, cross-linked network. chembk.com this compound has also been explored as a modifier in diallylic phthalate (B1215562) prepolymer molding compositions, where it can reduce melt viscosity and improve flow properties during molding. google.com

Flexible Melamine (B1676169) Resins and this compound Modification

While melamine-formaldehyde resins are typically rigid, modifications can be made to introduce flexibility. wood-kplus.atgoogle.com this compound has been investigated as a modifier in the development of flexible melamine resins. dtic.mil The modification of this compound itself with other compounds, such as Syl-Kem 90 or Thiokol LP-8, has been explored to yield flexible or slightly flexible melamine resins. dtic.mil This suggests that the structure and functionality of this compound can be leveraged to tailor the flexibility of melamine-based polymer systems. dtic.mil Incorporating modifying components into melamine-formaldehyde resins can alter the resin structure, lowering the cross-linking density and increasing flexibility while reducing brittleness. google.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 66682 |

| Triallyl Cyanurate | 7555 |

| Triallyl Isocyanurate | 13931 |

Data Tables

| Coagent | Gel Fraction | Compression Set (%) |

| None | 0.44 | 100 |

| Divinylbenzene | 0.50 | 100 |

| N,N'-m-phenylenedimaleimide | 0.70 | 98 |

| 1,2-polybutadiene (Mw=2000) | 0.66 | 100 |

| Trimethylolpropane trimethacrylate | 0.77 | 94 |

| This compound | 0.76 | 95 |

| Triallyl cyanurate (TAC) | 0.80 | 85 |

| Triallyl isocyanurate (TAIC) | 0.84 | 75 |

| Triallyl isocyanurate + CaCO3 | 0.89 | 62 |

Data derived from a study on the influence of coagents on the gel fraction and compression set resistance of a peroxide-cured poly(VDF-co-HFP) copolymer. unibo.it

Polyester-Allyl Melamine Compositions

This compound can be incorporated into polyester (B1180765) compositions, particularly those based on diallylic phthalate prepolymers. This compound is a solid reactive monomer that is compatible with diallyl isophthalate (B1238265) resins. google.com Its inclusion has been shown to substantially reduce the melt viscosity of diallyl isophthalate at molding temperatures. google.com An advantage of this compound is that it is solid at room temperature, which helps prevent caking or blocking of the molding compound. google.com

A method for forming a polymer laminate involves mixing an unsaturated polyester resin with allyl melamine monomer, molding the mixture under heat and pressure to crosslink the polyester chains, and then applying a melamine-formaldehyde glaze. google.com This process utilizes allyl melamine to crosslink the polyester, forming a substrate with properties such as low weight, rigidity, toughness, good impact strength, and low material cost. google.com The subsequent melamine-formaldehyde glaze contributes properties like good stain resistance, gloss retention, abrasion resistance, heat resistance, and scratch resistance. google.com

In one example, a moldable polyester-allyl melamine composition was prepared by mixing approximately 2 parts each of triallyl and diallyl melamine with approximately 6 parts of a polyester resin. google.com This composition was molded under pressure at about 430 p.s.i. and a temperature of about 150°C for up to 6 minutes to form a substrate. google.com An allyl melamine resin in solid form was then applied to the hot molded substrate, and the heat and pressure were continued for about 1.5 minutes to form a cured laminating polyester product with a thin glaze. google.com Coatings derived from melamine-formaldehyde glazing materials applied to allyl melamine cross-linked polyester substrates have demonstrated good adhesion and resistance to peeling, blistering, and loss of gloss when boiled in water. google.com

Epoxy Resin Compositions with this compound

This compound and other melamine derivatives can be included in thermosetting epoxy resin compositions. google.com When used with specific curing agents, such as diaminodiphenylmethane, diaminodiphenylsulfone, and dicyanodiamide, this compound can contribute to cured products with excellent toughness, heat resistance, rigidity, and mechanical strengths. google.comwikipedia.org This synergistic effect is believed to result from a unique structure formed during the curing process. google.com

Epoxy resins are known for their excellent resistance to heat and chemicals, as well as their hardness and modulus, making them suitable for various applications, including as a matrix material for fiber-reinforced composite plastics. google.com The incorporation of compounds like this compound can help address limitations such as low toughness in some epoxy resin compositions. google.com Cured epoxy resin articles obtained using thermosetting compositions containing melamine or its derivatives can exhibit improved properties such as high modulus, hardness, toughness, and resistance to heat and chemicals. google.com

Polyurethane Foams Modified with Melamine Derivatives

Melamine and its derivatives are utilized as flame retardants in polyurethane foams. xmsihang.compittstate.edupittstate.edu Melamine is a solid flame retardant that primarily exerts its effect by decomposing endothermically. xmsihang.com When directly added to polyurethane foam, melamine can face challenges such as migration and potential negative impacts on processing performance and mechanical properties due to poor mixing. xmsihang.com To overcome these issues and enhance the effectiveness of melamine, researchers have modified it to synthesize a series of melamine derivatives. xmsihang.com

Melamine derivatives, as nitrogen-based flame retardants, are considered effective options for incorporation into rigid polyurethane foams. pittstate.edupittstate.edu They can improve the thermal stability of the foam and provide effective performance in preventing fire propagation. pittstate.edupittstate.edu Studies have investigated the use of melamine derivatives like melamine cyanurate (MC) and melamine phosphate (B84403) (MP) in bio-based rigid polyurethane foams. pittstate.edupittstate.edu The addition of MC and MP has been shown to decrease burning times and reduce weight loss in burning tests compared to neat foam. pittstate.edupittstate.edu MC and MP-based foams also exhibited better thermal stability than foams containing only melamine. pittstate.edupittstate.edu

Melamine derivatives can act in the gaseous phase by releasing inert gases like ammonia (B1221849) and in the condensed phase by forming a protective layer on the polymer substrate, contributing to their flame retardant efficiency. researchgate.net The incorporation of melamine in polyurethane foams can increase fire resistance and decrease smoke density during incineration. acs.org Melamine can release nitrogen-containing gases when heated, which dilute flammable gases. acs.org The self-condensation of melamine at high temperatures can form melem, leading to a more compact carbon layer after burning. acs.org However, the addition of melamine can sometimes decrease the mechanical strength of rigid polyurethane foams. acs.org

Applications in Surface Coating Resins

Melamine and its derivatives, including allyl melamines, are used in surface coating resins. wacker.commetu.edu.tr Hydroxy-modified vinyl resins, for instance, are compatible with various coating resin classes, including melamine resins, and the hydroxyl functionality allows for crosslinking reactions to achieve coating systems with excellent chemical and thermo-mechanical resistance, as well as improved surface hardness and abrasion resistance. wacker.com

Melamine-formaldehyde resins, which can be related to the chemistry of melamine derivatives, have been used in mixtures with hyperbranched resins for surface coating applications. metu.edu.tr These mixtures have shown properties such as good impact and abrasion resistances, although they may exhibit lower gloss, adhesion, and bending resistance compared to the hyperbranched resins alone. metu.edu.tr The curing conditions for such mixtures can involve elevated temperatures, for example, curing at 150°C for 1 hour. metu.edu.tr

Melamine-based coating compositions are known for properties such as moisture resistance, the ability to harden at lower temperatures, and being colorless while achieving high hardness. google.com Crosslinked melamine-based overcoats can be chemically resistant and elastic. google.com Modified acrylic coating compositions cured with melamine crosslinking agents have been developed to improve impact resistance. google.com

Functional Materials Derived from this compound

This compound and its derivatives play a role in the creation of functional materials, particularly in the areas of flame retardancy and UV stabilization.

Flame Retardant Materials Utilizing this compound and its Derivatives

Melamine and its derivatives are widely recognized for their utility as flame retardants, especially in nitrogen-based, non-halogenated systems. xmsihang.compittstate.edupittstate.eduatamanchemicals.com The high nitrogen content in melamine contributes to its effectiveness. atamanchemicals.com Upon exposure to heat, melamine can decompose and release non-combustible gases, such as nitrogen and ammonia, which help to dilute flammable gases and reduce oxygen concentration in the vicinity of the fire, thereby suppressing flame spread. xmsihang.comresearchgate.netacs.orgatamanchemicals.com

Melamine derivatives can also promote the formation of a protective char layer on the material's surface when heated. researchgate.netatamanchemicals.com This char layer acts as an insulating barrier, limiting heat transfer to the underlying material and slowing down the combustion process. atamanchemicals.com The self-condensation of melamine at high temperatures can form melem, which contributes to a more compact and effective char layer. acs.org

Light Stabilizers and UV Absorbers in Polymers containing this compound

This compound and other melamine derivatives have been explored for their use as light stabilizers and UV absorbers in polymers. google.comgoogle.com Light stabilizers are additives that protect polymers from degradation caused by light, particularly UV radiation. chimia.chsemanticscholar.org UV absorbers work by absorbing incident UV light and dissipating it as thermal energy. chimia.ch

Research has investigated the use of this compound in combination with UV absorbers to enhance the light stability of rigid thermoplastic resins, such as poly(vinyl chloride). google.com While UV absorbers alone can improve light stability to some extent, and melamine derivatives alone may be ineffective as light stabilizers, combinations of certain melamine derivatives and UV absorbers have demonstrated a synergistic effect, providing significantly greater stability than when used individually. google.com This enhanced activity is not solely dependent on the chemical structure of the UV absorber but also on physical attributes like compatibility and UV absorption capability that allow it to protect the resin. google.com

Development of Biocidal Textiles and Polymeric Materials with this compound

The incorporation of this compound into textiles and polymeric materials has been explored as a strategy to impart biocidal properties. This is often achieved through the functionalization of DAM to form N-halamines, which are known for their antimicrobial efficacy. sci-hub.seresearchgate.netresearchgate.netaatcc.orgnih.gov

N-Halamine Functionalization via this compound

N-halamines are a class of antimicrobial agents containing one or more nitrogen-halogen covalent bonds (N-X, where X is typically Cl, Br, or I). researchgate.netaatcc.orgnih.gov These structures can be formed by the halogenation of N-H groups present in compounds like this compound. researchgate.netnih.gov The biocidal activity of N-halamines arises from the transfer of the halogen atom to microorganisms, leading to the oxidation of vital cellular components and subsequent inactivation. researchgate.netresearchgate.net

This compound serves as a precursor for N-halamine formation due to its amine functionalities. sci-hub.seescholarship.orgescholarship.org By grafting or incorporating DAM into polymer structures, N-halamine moieties can be introduced, rendering the resulting materials biocidal. Research has demonstrated the successful functionalization of various polymer substrates with DAM to create rechargeable antimicrobial materials. sci-hub.seresearchgate.netnih.govresearchgate.netescholarship.orgescholarship.orgescholarship.orgresearchgate.net For instance, composite membranes utilizing poly(vinyl alcohol-co-ethylene-g-diallylmelamine) (PVA-co-PE-g-DAM) nanofibers layered on poly(propylene-g-diallylmelamine) (PP-g-DAM) meltblown nonwoven fabric have been developed for protective materials with chemical and biological decontamination functions. researchgate.netnih.govresearchgate.netresearchgate.net These materials can be chlorinated to generate active N-halamine structures, exhibiting potent and rapid biocidal effects against bacteria. researchgate.netresearchgate.netresearchgate.net

The rechargeable nature of N-halamine functionalized materials is a significant advantage, allowing for the regeneration of biocidal activity upon exposure to a dilute chlorine solution after being depleted through contact with microorganisms. sci-hub.seresearchgate.netresearchgate.netresearchgate.netescholarship.orgescholarship.orgescholarship.org Studies have investigated the factors influencing the active chlorine content and the durability of the biocidal function in DAM-modified polymers. sci-hub.seescholarship.orgescholarship.org

Antifouling Properties of this compound-Modified Materials

Beyond direct biocidal action, this compound-modified materials can also exhibit antifouling properties, which is the ability to resist the adhesion and accumulation of microorganisms and other biological matter on surfaces. sci-hub.seescholarship.orgescholarship.org While N-halamine functionalization provides the killing mechanism, the surface properties of the modified material play a crucial role in preventing initial microbial attachment, a key step in biofilm formation. sci-hub.seescholarship.orgescholarship.orgmdpi.com

Combining N-halamine precursors like DAM with other functional components, such as zwitterionic monomers, has been explored to create materials with synergistic biocidal and antifouling characteristics. sci-hub.seescholarship.orgescholarship.org Zwitterionic polymers are known for their excellent resistance to protein adsorption and cell adhesion due to the formation of a highly hydrated layer on the surface. sci-hub.seescholarship.orgescholarship.orgmdpi.comgoogle.com

Research on materials incorporating both DAM and zwitterionic structures, such as poly(vinyl alcohol-co-ethylene) grafted with this compound and a zwitterionic monomer, has shown a dual mechanism of action. sci-hub.seescholarship.orgescholarship.org The zwitterionic component helps to reduce the initial adhesion of microorganisms, while the N-halamine moieties kill any microbes that do manage to attach. sci-hub.seescholarship.orgescholarship.org Furthermore, the hydrophilic nature often associated with zwitterionic surfaces can aid in the easy removal of dead cell debris, further preventing biofouling. sci-hub.seescholarship.org

Detailed research findings on the antifouling performance of DAM-modified materials often involve evaluating the reduction in bacterial adhesion and biofilm formation compared to unmodified surfaces. Studies may quantify the number of attached bacteria or the total biomass of the biofilm after exposure to microbial cultures. sci-hub.seescholarship.org

Here is an example of how data on biocidal efficacy might be presented:

| Material Type | Microorganism | Contact Time | Log Reduction |

| Chlorinated PVA-co-PE-g-DAM | E. coli | 15 min | 3-5 logs |

| Chlorinated PVA-co-PE-g-DAM | L. innocua | 15 min | 6 logs |

Note: This table is illustrative, based on findings regarding chlorinated N-halamine films derived from DAM precursors. sci-hub.se

Supramolecular Architectures and Organic Frameworks Involving this compound

This compound's molecular structure, containing both the rigid triazine core and flexible allyl groups, makes it a potential building block for the construction of supramolecular architectures and organic frameworks. ugr.esacs.orgresearchgate.netacs.orgacs.orgrsc.org Supramolecular chemistry focuses on systems held together by non-covalent interactions, while organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), involve the assembly of organic linkers into extended porous structures. acs.orgacs.orgbookpi.org

The triazine ring in this compound can participate in hydrogen bonding and π-π interactions, which are crucial in directing the assembly of molecules into ordered supramolecular structures. acs.orgresearchgate.netacs.org The allyl groups offer sites for covalent bond formation through polymerization or crosslinking reactions, which can be utilized in the formation of covalent organic frameworks or crosslinked supramolecular assemblies. acs.orggoogle.com

Furthermore, this compound derivatives have been employed in the design of organic frameworks. For example, a monomer incorporating a tetraphenylmethane (B1200815) core with this compound arms has been used to create a hydrogen-bonded network that can be subsequently crosslinked to form a stable, crystalline organic framework. acs.org This approach demonstrates the potential of using DAM-based monomers to construct porous organic materials with well-defined structures and enhanced stability. acs.org

The study of these supramolecular architectures and organic frameworks involving this compound provides insights into the relationship between molecular design, non-covalent interactions, and the resulting material properties. The ability to control the assembly of DAM molecules into ordered structures opens avenues for the development of new functional materials with potential applications in areas such as gas storage, separation, and catalysis.

Here is an example of research findings in this area:

Research on organosilver(I) coordination networks constructed from this compound and polycarboxylates has revealed the formation of different supramolecular architectures. One study reported the formation of a 3D supramolecular architecture consolidated by silver-aromatic interactions and hydrogen bonding. researchgate.net Another example involved ladder-type chains associating into a 3D architecture through a rich hydrogen-bonding system. researchgate.net

Biological and Biomedical Research on Diallylmelamine

Pharmacological Investigations of Diallylmelamine

Pharmacological studies involving this compound have explored its potential biological activities and its role as a foundational structure for developing therapeutic agents.

This compound as a Lead Compound in Drug Discovery (e.g., for hypotensive agents)

Research in the mid-20th century identified this compound as a compound with notable biological effects. Investigations by Upjohn, a pharmaceutical company, initially explored N,N-Diallylmelamine (DAM) for the treatment of stomach ulcers. wikipedia.orgwikidata.org Although it did not demonstrate anti-ulcer properties, these studies revealed that the compound reduced blood pressure in a manner that was both delayed and prolonged. wikipedia.org This observed hypotensive activity positioned this compound as the original lead compound in the development of minoxidil (B1677147), an analog that was subsequently investigated and developed as an antihypertensive drug. wikipedia.orgwikidata.org An investigational new drug (IND) application was filed in 1968 to further explore minoxidil's potential as an antihypertensive agent. wikipedia.org

Metabolic Fate and Biotransformation of this compound in Biological Systems

The metabolic fate and biotransformation of foreign compounds in mammals, including compounds like N,N-diallylmelamine, involve complex processes that can include both enzymatic biotransformations and non-enzymic chemical reactions. guidetomalariapharmacology.org Studies have considered methodologies for detecting and testing chemical reactions that may contribute to the biological fate of such compounds. guidetomalariapharmacology.org While specific detailed pathways for the biotransformation of this compound itself were not extensively detailed in the reviewed literature, some studies involving related compounds, such as tracer studies on a different substance (compound 15), have illustrated how metabolic pathways and metabolite formation (e.g., via formylation or oxidative ring-closure) are investigated. guidetomalariapharmacology.org One source mentioning [14C]-Diallylmelamine indicated that biotransformation of "these diuretics" was not detected, though the specific context regarding whether this applied directly to this compound or other compounds in that study is not fully clear from the snippet. fishersci.ca Research on minoxidil, an analog of this compound, has shown it undergoes metabolism, including conjugation in the liver via glucuronic acid, and that a significant portion is excreted renally in unchanged form. wikidata.org The formation of minoxidil sulfate (B86663) as an active metabolite is also a key aspect of minoxidil's pharmacological activity. wikidata.org These studies on an analog provide insight into the types of metabolic processes that might be relevant to compounds with similar structural features.

Structure-Activity Relationship Studies of this compound Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure influence its biological activity. In the context of this compound, its role as a lead compound for minoxidil highlights a significant structural relationship where an analog demonstrated potent antihypertensive activity. wikipedia.orgwikidata.org The development of minoxidil from this compound indicates that structural changes can lead to compounds with enhanced or different pharmacological profiles. While detailed SAR studies specifically focused on a wide range of this compound derivatives for pharmacological purposes were not extensively described in the provided search results, the research on minoxidil and its active metabolite, minoxidil sulfate, exemplifies the importance of metabolic transformation in determining the ultimate biological activity of related compounds. wikidata.orgwikipedia.org The structural similarity between minoxidil and compounds like kopexil, where activity is also believed to be linked to sulfate formation, further underscores the relevance of specific structural features and their metabolic fates in this class of compounds. wikidata.org Beyond pharmacological applications, this compound has also been utilized as a precursor in the creation of modified polymers, such as its covalent bonding onto poly(vinyl alcohol-co-ethylene) for generating materials with antimicrobial properties, demonstrating the potential for structural modification in material science contexts. tcichemicals.comfishersci.ca

Toxicological and Safety Assessments

Toxicological and safety assessments are crucial aspects of research involving chemical compounds to understand potential hazards and ensure safe handling.

Genetic Toxicology Studies Related to this compound Metabolites

Information specifically detailing genetic toxicology studies related to this compound or its metabolites was limited in the provided search results. While the term "genetox" appeared in a list alongside "this compound" in one source, no specific study details or findings regarding the genotoxic potential of this compound or its metabolic products were available. tcichemicals.com Research in genetic toxicology typically involves evaluating the potential of a substance or its metabolites to cause damage to genetic material, which is a critical component of comprehensive safety assessments for chemical compounds.

General Safety and Handling Guidelines in Research Settings

General safety and handling guidelines for this compound in research settings emphasize precautions to minimize exposure and ensure safe laboratory practices. Safety information for 2,4-Diamino-6-diallylamino-1,3,5-triazine indicates that it can cause skin irritation and serious eye irritation. nih.gov Precautionary measures include washing hands and face thoroughly after handling and wearing protective gloves and eye protection. nih.gov In case of skin contact, washing with plenty of soap and water is recommended, and if skin irritation occurs, medical advice should be sought. nih.gov For eye contact, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do is advised, followed by continued rinsing. nih.gov If eye irritation persists, medical attention is necessary. nih.gov Safe handling practices in a laboratory setting include using local exhaust ventilation if dust or aerosol is generated and avoiding contact with skin, eyes, and clothing. nih.gov Recommended personal protective equipment includes dust respirators, protective gloves, safety glasses, and protective clothing. nih.gov Conditions for safe storage involve keeping the container tightly closed and storing the material in a cool and dark place, away from incompatible materials such as oxidizing agents. nih.gov It is specified that this compound is for laboratory research purposes and not for drug or household use. nih.gov

Analytical Methods and Characterization Techniques for Diallylmelamine and Its Derivatives

Spectroscopic Characterization of Diallylmelamine

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Key methods include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the allyl groups and the primary amine groups. The vinyl protons (=CH- and =CH₂) would appear in the downfield region (typically 5-6 ppm), exhibiting complex splitting patterns (multiplets) due to coupling. The methylene protons (-CH₂-) attached to the nitrogen would be adjacent to the vinyl group, appearing as a doublet. The protons of the -NH₂ groups would likely appear as a broad singlet. For comparison, the amino-group protons in allylamine hydrochloride are observed as a singlet at 8.4 ppm.

¹³C NMR: The carbon spectrum would show distinct signals for the triazine ring carbons, which are highly deshielded, and the three different carbons of the allyl group: the terminal vinyl carbon (=CH₂), the internal vinyl carbon (=CH-), and the methylene carbon (-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum would be expected to show:

N-H Stretching: Broad absorption bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

C=C Stretching: A peak around 1640-1680 cm⁻¹ due to the stretching of the carbon-carbon double bond in the allyl groups.

C=N Stretching: Strong absorption bands characteristic of the triazine ring, typically found in the 1400-1600 cm⁻¹ region.

N-H Bending: A deformation band for the -NH₂ group around 1635 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group protons, which are typically sharp and found below 1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (206.25 g/mol ). Fragmentation would likely involve the loss of allyl groups or parts of the triazine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound, providing data for more advanced mass spectrometry techniques.

Table 5.1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 207.13527 | 148.1 |

| [M+Na]⁺ | 229.11721 | 155.8 |

| [M-H]⁻ | 205.12071 | 148.5 |

| [M+NH₄]⁺ | 224.16181 | 162.6 |

| [M]⁺ | 206.12744 | 146.0 |

Data sourced from PubChem. The predicted values are calculated using CCSbase.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for separating this compound from impurities, reaction mixtures, or complex matrices like environmental or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of melamine (B1676169) and its derivatives.

Reversed-Phase (RP-HPLC): This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A simple and precise gradient RP-HPLC method has been developed for melamine determination using a C18 column with a mobile phase consisting of aqueous tetrabutyl ammonium hydroxide and acetonitrile. Detection is typically performed using a photodiode array (PDA) or UV detector, with melamine showing absorbance around 220-240 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for highly polar compounds like melamine and its derivatives. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. HILIC methods have been successfully used to separate melamine and cyanuric acid simultaneously.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. Since melamine and its derivatives, including this compound, have low volatility due to their polarity and hydrogen-bonding capabilities, a derivatization step is required. The US Food and Drug Administration (FDA) has established a GC-MS screening method for melamine and related compounds. The procedure involves:

Extraction of the analyte from the sample matrix using a solvent mixture, typically containing acetonitrile, water, and diethylamine.

Derivatization to increase volatility. This is commonly achieved by converting the amine groups to trimethylsilyl (TMS) derivatives using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analysis by GC-MS, where the TMS derivatives are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 5.2: Common Chromatographic Methods for Melamine and its Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization | Detection |

| RP-HPLC | C18 | Acetonitrile/Aqueous Buffer | Not required | PDA/UV |

| HILIC | HILIC phase | Acetonitrile/Aqueous Buffer | Not required | PDA/UV, MS |

| GC-MS | Capillary (e.g., Rxi®-5Sil MS) | Helium | Required (e.g., TMS derivatization) | Mass Spectrometry (Scan or SIM) |

Crystallographic Studies of this compound-Containing Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of its constituent components—melamine and diallylamine (B93489)—provides significant insight into its likely solid-state structure.

Melamine Crystal Structure: Crystalline melamine has been extensively studied. It crystallizes in a monoclinic space group (P2₁/n) and forms a layered structure. The structure is dominated by a comprehensive network of intermolecular N-H···N hydrogen bonds, where the amine groups of one molecule interact with the nitrogen atoms of the triazine ring of neighboring molecules. This extensive hydrogen bonding leads to the formation of planar sheets.

Diallylamine Crystal Structure: The crystal structure of diallylamine (space group P2₁/n) reveals that the molecules arrange into supramolecular helices held together by N-H···N hydrogen bonds. The N···N distances for these interactions range from 3.195 Å to 3.327 Å.

Thermal Analysis of this compound-Modified Materials

Thermal analysis techniques are used to measure changes in the physical properties of materials as a function of temperature. For this compound and polymers or resins modified with it, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for assessing thermal stability and curing behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It provides information about the thermal stability and decomposition profile of a material. For a this compound-modified polymer, a TGA thermogram would typically show:

An initial small mass loss at low temperatures (<150°C), often attributed to the evaporation of absorbed moisture or residual solvents.

A primary decomposition stage at higher temperatures, corresponding to the breakdown of the polymer backbone and the this compound cross-linker. The onset temperature of this degradation is a key indicator of the material's thermal stability.

The amount of residual mass at the end of the analysis indicates the char yield, which can be relevant for applications requiring flame retardancy.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, glass transitions, and chemical reactions like curing (cross-linking).

For thermosetting resins incorporating this compound, DSC is used to monitor the curing process. The cross-linking of the allyl groups is an exothermic reaction, which appears as a broad peak in the DSC thermogram.

The temperature at which the exothermic peak occurs provides information about the curing temperature range.

The area under the peak is proportional to the total heat of reaction (enthalpy of curing), which can be used to study the kinetics of the cross-linking process and determine the extent of cure.

Computational Chemistry and Modeling of this compound

Computational chemistry provides theoretical tools to investigate the properties of this compound at the molecular level, complementing experimental data. These methods can predict electronic structure, reactivity, and potential biological interactions.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Computational methods like Density Functional Theory (DFT) are used to calculate the energies and shapes of these molecular orbitals.

For this compound, MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which an electron is most easily removed. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen atoms in the triazine ring and the amino groups, as well as the π-system of the allyl groups.

LUMO: This orbital represents the region that can most easily accept an electron. The LUMO is likely to be a π* (antibonding) orbital associated with the electron-deficient triazine ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. A smaller gap generally implies higher reactivity. Calculations can quantify this gap and predict the molecule's susceptibility to electrophilic or nucleophilic attack.

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the active site of a target molecule, typically a protein or enzyme. This method is widely used in drug discovery to screen for potential therapeutic agents.

While specific docking studies on this compound were not identified, numerous studies on other s-triazine derivatives demonstrate the utility of this approach. A typical docking study involving this compound would proceed as follows:

Preparation: A 3D structure of this compound would be generated and its energy minimized. A 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the this compound molecule into the defined binding site of the target protein in various possible conformations and orientations.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the triazine core, allyl groups, and amino substituents of this compound and the amino acid residues of the protein.

Such studies could be used to predict whether this compound or its derivatives might have potential as, for example, antimicrobial or anticancer agents by targeting specific enzymes in pathogens or cancer cells.

Future Directions and Emerging Research Avenues for Diallylmelamine

Novel Synthetic Approaches for Diallylmelamine and its Analogues

The synthesis of this compound and its analogues is evolving beyond traditional methods, driven by the need for greater efficiency, selectivity, and sustainability. rsc.org Future research is focused on innovative strategies that offer improved yields and access to a wider range of functionalized derivatives. nih.gov

Key emerging synthetic methodologies include:

Transition-Metal Catalysis : Cross-coupling reactions catalyzed by metals like palladium, gold, or rhodium can enable the precise introduction of various substituents onto the triazine core or the allyl groups. researchgate.net This allows for the synthesis of this compound analogues with tailored electronic and steric properties.

Photocatalysis : The use of light to promote chemical reactions offers a mild and efficient alternative to traditional thermal methods. Photocatalysis could be employed to functionalize this compound or to initiate its polymerization under controlled conditions.

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve yields for the synthesis of triazine derivatives. researchgate.netchim.itrsc.org Applying this green chemistry approach to the production of this compound can lead to more energy-efficient and scalable processes. chim.itnih.gov

Diversity-Oriented Synthesis : This approach aims to create large libraries of structurally diverse this compound analogues for screening in various applications, such as drug discovery or materials science.

Table 1: Comparison of Synthetic Approaches for Triazine Derivatives

| Synthetic Method | Advantages | Potential Application for this compound |

|---|---|---|

| Conventional Synthesis | Established procedures, well-understood mechanisms. | Baseline production. |

| Transition-Metal Catalysis | High selectivity, broad substrate scope. researchgate.net | Synthesis of functionalized analogues with specific properties. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. researchgate.netrsc.org | Greener and more efficient large-scale production. |

| Photocatalysis | Mild reaction conditions, unique reactivity. | Controlled functionalization and polymerization initiation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Continuous and automated production of this compound. |

Exploration of Advanced Materials and Nanotechnology with this compound

The dual reactivity of the allyl groups makes this compound an excellent building block for advanced polymers and nanocomposites. Its integration into nanotechnology is a rapidly growing field, promising materials with enhanced properties. nano.govacs.org

Future research in this area includes:

Polymer Matrix Nanocomposites (PMNCs) : this compound-based polymers can serve as a matrix for various inorganic nanoparticles, such as clay, silica, or carbon nanotubes. nih.govresearchgate.net The resulting nanocomposites are expected to exhibit synergistically improved properties, including enhanced mechanical strength, thermal stability, and barrier performance. nih.govresearchgate.net The combination of lightweight polymers with strong nanomaterials is particularly promising for the automotive and aerospace industries. nano.gov

Functional Coatings and Films : The cross-linking ability of this compound can be utilized to create durable and resistant coatings. Incorporating nanoparticles can add functionalities such as UV resistance, self-cleaning capabilities, or antimicrobial properties. nano.gov

Smart Materials : Research is underway to develop "smart fabrics" and materials by embedding flexible nanoscale sensors and electronics within a this compound polymer matrix. nano.gov These materials could have applications in health monitoring and energy harvesting. nano.gov

Table 2: Potential this compound-Based Nanocomposites

| Nanofiller | Polymer Matrix | Potential Property Enhancement | Example Application |

|---|---|---|---|

| Clay Minerals (e.g., Montmorillonite) | This compound Resin | Improved mechanical strength, thermal stability, reduced flammability. researchgate.net | Automotive parts, flame-retardant materials. |

| Carbon Nanotubes (CNTs) | This compound Resin | Increased electrical conductivity, enhanced strength-to-weight ratio. nih.gov | Electromagnetic shielding, lightweight structural components. nano.gov |

| Silica (SiO₂) Nanoparticles | This compound Resin | Improved scratch resistance, thermal properties, and dimensional stability. nih.gov | Protective coatings, electronic packaging. |

| Titanium Dioxide (TiO₂) Nanoparticles | This compound Resin | UV-blocking, photocatalytic (self-cleaning) properties. | UV-protective coatings, exterior architectural surfaces. |

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the lifecycle of chemical compounds, from their synthesis to their disposal. For this compound, this involves developing more environmentally benign production methods and considering the end-of-life of its derived products.

Key areas for sustainable integration include:

Green Synthesis : As mentioned, microwave-assisted and solvent-free synthetic methods are being explored for triazine compounds. researchgate.netchim.itrsc.org These approaches reduce energy consumption and the use of hazardous solvents, aligning with green chemistry principles. nih.govnih.gov

Bio-based Analogues : Future research could focus on synthesizing this compound analogues from renewable feedstocks, reducing the reliance on petrochemical sources.

Recycling and Upcycling : this compound is often used to create thermosetting polymers, which are notoriously difficult to recycle. A significant research challenge is the development of chemical recycling processes that can break down the cross-linked polymer network into valuable monomers or other chemical products. Another avenue is designing this compound-based materials that are inherently biodegradable or easier to deconstruct.

Further Pharmacological and Toxicological Profiling of this compound and its Metabolites

Understanding the biological activity and metabolic fate of this compound is crucial for assessing its safety and exploring potential therapeutic applications. A systematic examination of its functional effects is a key component of this profiling. nih.gov

Early research has shown that N,N-diallylmelamine is metabolized in the body. nih.gov Studies in rats, dogs, and humans have identified a hypotensive metabolite, indicating that the compound undergoes biotransformation. nih.gov The primary route of excretion for melamine (B1676169), a related compound, is through urine, with the parent compound being largely unmetabolized. nih.gov

Further research should focus on:

Comprehensive Metabolite Identification : Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify all major and minor metabolites of this compound in various biological systems. nih.gov

In Vitro and In Vivo Studies : Conducting a battery of in vitro assays (using cell cultures) and in vivo studies (in animal models) to systematically evaluate the biological effects of this compound and its identified metabolites on different organ systems. nih.govmdpi.combiorxiv.orgmdpi.com This profiling helps to understand the compound's mechanism of action and potential biological targets. nih.gov

Enzyme Interaction : Identifying the specific enzymes, such as cytochrome P450 isoforms, responsible for the metabolism of this compound. nih.gov

Table 3: Known and Potential Metabolites of this compound

| Compound | Species Studied | Key Finding | Citation |

|---|---|---|---|

| N,N-Diallylmelamine | Rats, Dogs, Humans | Metabolized into a hypotensive metabolite. | nih.gov |

| Mono-allylmelamine (Hypothetical) | - | A potential intermediate metabolite from dealkylation. | - |

| Hydroxylated Metabolites (Hypothetical) | - | Potential Phase I metabolites formed by CYP450 enzymes. nih.gov | - |

Theoretical and Computational Advancements in Understanding this compound's Reactivity and Properties

Theoretical and computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These methods can guide experimental work and accelerate the discovery of new materials and applications.

Future computational research avenues include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of this compound. superfri.orgarxiv.org This can predict which parts of the molecule are most likely to react, guiding the synthesis of new analogues. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the polymerization process of this compound, providing insights into the structure and properties of the resulting polymer network. It can also be used to simulate the interaction of this compound-based polymers with nanoparticles in composites.

Machine Learning and AI : By training machine learning models on existing experimental and computational data, it is possible to predict the properties of novel this compound analogues without the need for extensive laboratory work. researchgate.netnd.edu This AI-guided approach can accelerate the design of next-generation functional materials. nih.gov

Table 4: Application of Computational Methods to this compound Research

| Computational Method | Information Gained | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, IR spectra, enthalpy of formation. superfri.org | Predicting reaction outcomes, designing new synthetic routes. |

| Molecular Dynamics (MD) | Polymer network formation, material stress-strain behavior, diffusion of small molecules. | Simulating polymer properties, understanding composite interfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity based on molecular structure. | Screening potential pharmacological properties of analogues. |

| Machine Learning (ML) Models | Predicting material properties (e.g., thermal stability, mechanical strength). nd.edu | Accelerating the discovery of new high-performance materials. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Diallylmelamine with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between melamine derivatives and allyl halides under controlled conditions. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography. Characterization via , , and HPLC (≥95% purity thresholds) is critical. Reproducibility requires explicit documentation of solvent ratios, temperature gradients, and catalyst loadings in the experimental section, with cross-referencing to supplementary data files .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : (to confirm allyl proton integration) and FT-IR (to verify amine and triazine functional groups).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.

Cross-validate results with published spectral libraries and include raw data in supplementary materials .

Q. How should researchers design initial toxicity assays for this compound to ensure robust baseline data?

- Methodological Answer : Use tiered testing:

- In vitro: Cytotoxicity assays (e.g., MTT on HepG2 cells) with dose-response curves (0.1–100 µM).